molecular formula C18H17F3N2O B5037513 N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine

N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine

Cat. No. B5037513
M. Wt: 334.3 g/mol
InChI Key: GBJDCCFZLLAHQV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a trifluoromethyl group, an oxazole ring, and an amine group. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates . The oxazole ring is a five-membered ring containing one oxygen atom and one nitrogen atom, and it’s found in many biologically active compounds. The amine group can participate in a variety of reactions and can form salts with acids.


Chemical Reactions Analysis

The compound contains several functional groups that could potentially react. The amine group could participate in reactions with acids, electrophiles, or other functional groups. The trifluoromethyl group is generally quite stable but can be transformed under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might influence its solubility and permeability .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. For example, if this compound is a drug, it might interact with a specific protein in the body to exert its effects .

Safety and Hazards

The safety and hazards of this compound would depend on its reactivity and biological activity. For example, the amine group could potentially be irritating to the skin, eyes, and respiratory system .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has promising biological activity, it could be further optimized and studied as a potential drug candidate .

properties

IUPAC Name

N-[[5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]-N-prop-2-ynylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c1-4-10-23(11-5-2)12-16-13(3)24-17(22-16)14-6-8-15(9-7-14)18(19,20)21/h1,5-9H,2,10-12H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJDCCFZLLAHQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN(CC=C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine

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